Sodium 4-amino-m-xylene-5-sulphonate
Overview
Description
Sodium 4-amino-m-xylene-5-sulphonate, also known as 4-AMS or AMS, is a synthetic dye used extensively in various industries such as textiles, paper, food, and cosmetics. It is an anionic surfactant used in liquid detergent, heavy-duty cleaning, wax stripping, dishwashing detergent formulations, mining flotation, and textile applications . It functions as a solubilizer, coupling agent, and cloud point depressant .
Synthesis Analysis
The synthesis of Sodium 4-amino-m-xylene-5-sulphonate involves sulfonylation, a process that forms sulfonates . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The molecular formula of Sodium 4-amino-m-xylene-5-sulphonate is C8H10NNaO3S . It has a molecular weight of 223.23 g/mol .Physical And Chemical Properties Analysis
Sodium 4-amino-m-xylene-5-sulphonate has a boiling point of 100°C, a cloud point of -5°C, and a density at 25°C of 1.16 g/ml . It has a flash point of >94°C and is in liquid form at 25°C .Scientific Research Applications
Polymer Chemistry Applications
Sulphonated Poly(aryl-ether-ether-ketone) (SPEEK) Synthesis : Sodium salts of sulphonated poly(aryl-ether-ether-ketone) (SPEEK) demonstrate excellent thermal stability and are used in high-performance polymer applications. The sodium sulphonate versions of these polymers, obtained through sulphonation, show significant changes in properties such as glass transition temperature and water uptake, which are crucial for their application in membranes and high-temperature resistant materials (Bailly et al., 1987).
Conducting Polymer Composites : Sodium p-toluenesulphonate has been used as a dopant in the synthesis of novel conducting composites such as sulphur-polypyrrole for rechargeable lithium batteries. These materials exhibit improved electrical conductivity, capacity, and cycle durability, showcasing the role of sodium sulphonates in enhancing the performance of energy storage materials (Wang et al., 2006).
Environmental and Energy Applications
CO2 Capture : Sodium aliphatic diamine sulphonate (NaADS) mixed with alkanolamines like piperazine and diethylenetriamine demonstrates efficacy in CO2 capture, pointing towards its potential application in reducing greenhouse gas emissions. This combination has shown to capture CO2 effectively in continuous modes using rotating packed beds, highlighting an innovative approach to CO2 sequestration (Chen et al., 2018).
Fuel Cell Applications : The synthesis and characterization of novel sulfonated polyimides using sodium 2-(2, 3-bis (4-aminophenyl) propyl) benzenesulphonate for fuel cell applications underscore the importance of sodium sulphonates in developing high-performance materials for energy conversion. These materials exhibit high proton conductivity and thermal stability, making them suitable for use as polymer electrolyte membranes in fuel cells (Liaqat et al., 2018).
Analytical Chemistry Applications
Micro-Identification of Isomers : Sodium sulphonate derivatives have been utilized for the micro-identification of isomeric xylenes, showcasing their application in analytical chemistry for identifying and distinguishing between chemical compounds based on their physical and chemical properties (Migita, 1928).
properties
IUPAC Name |
sodium;2-amino-3,5-dimethylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S.Na/c1-5-3-6(2)8(9)7(4-5)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJNNZNTRJTRMP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214760 | |
Record name | Sodium 4-amino-m-xylene-5-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-amino-m-xylene-5-sulphonate | |
CAS RN |
64501-85-5 | |
Record name | Sodium 4-amino-m-xylene-5-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064501855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 4-amino-m-xylene-5-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-amino-m-xylene-5-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium 4-amino-m-xylene-5-sulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567637QW7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.